molecular formula C7H7BClFO3 B3032032 (5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid CAS No. 949892-09-5

(5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid

Cat. No.: B3032032
CAS No.: 949892-09-5
M. Wt: 204.39
InChI Key: MROIVWKVBXFEMP-UHFFFAOYSA-N
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Description

(5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, fluorine, and methoxy groups. It is commonly used in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Mechanism of Action

Target of Action

The primary target of (5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling reactions . These reactions are part of a broader set of reactions known as palladium-catalyzed coupling reactions, which are used extensively in organic synthesis for the formation of carbon-carbon bonds .

Pharmacokinetics

Boronic acids are generally known for their stability and ready preparation , which may suggest good bioavailability

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to the development of new pharmaceuticals and materials .

Action Environment

The compound is stable and generally environmentally benign . . For instance, the Suzuki-Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant , suggesting that the compound can maintain its efficacy under a variety of conditions

Biochemical Analysis

Biochemical Properties

(5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds. The compound interacts with palladium catalysts and organic halides to facilitate the coupling process . Additionally, this compound can interact with enzymes and proteins that have boronic acid binding sites, potentially inhibiting or modulating their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are of great interest. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may inhibit specific enzymes involved in metabolic pathways, leading to alterations in cellular metabolism . Additionally, this compound may impact cell signaling pathways by binding to proteins and modulating their activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, allowing it to interact with enzymes and proteins that have such functional groups . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the binding interaction. Additionally, this compound may influence gene expression by modulating transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial factors that influence its long-term effects on cellular function. Over time, the compound may undergo hydrolysis or other degradation processes, potentially reducing its efficacy . In in vitro and in vivo studies, the temporal effects of this compound on cellular function can vary, with long-term exposure potentially leading to changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound may exhibit minimal toxicity and exert its intended biochemical effects. At higher doses, this compound may cause toxic or adverse effects, such as enzyme inhibition, disruption of metabolic pathways, and cellular damage . Threshold effects may also be observed, where a specific dosage level is required to achieve a significant biochemical response.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites that can further interact with cellular components . These metabolic pathways can influence the overall biochemical effects of this compound, including its impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound may be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters or binding proteins . Once inside the cell, this compound can localize to specific cellular compartments, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting cellular processes in those regions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-chloro-4-fluoro-2-methoxyphenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert atmosphere conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium acetate or sodium carbonate.

    Oxidizing Agents: For oxidation reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: (5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid is widely used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling. These biaryl compounds are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of biologically active molecules, including potential drug candidates. The presence of the boronic acid group allows for the formation of reversible covalent bonds with biological targets, making it useful in the design of enzyme inhibitors .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its ability to undergo cross-coupling reactions makes it valuable in the synthesis of complex organic molecules .

Comparison with Similar Compounds

  • (4-Methoxyphenyl)boronic acid
  • (5-Chloro-2-methoxyphenyl)boronic acid
  • (2-Fluoro-5-methoxyphenyl)boronic acid

Comparison: (5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to (4-Methoxyphenyl)boronic acid, the additional halogen substituents in this compound can enhance its electrophilicity and provide additional sites for functionalization .

Properties

IUPAC Name

(5-chloro-4-fluoro-2-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClFO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROIVWKVBXFEMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1OC)F)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001232454
Record name B-(5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949892-09-5
Record name B-(5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=949892-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(5-Chloro-4-fluoro-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromo-4-chloro-5-fluoroanisole (Reference Compound No. 16-1, 239 mg, 1.00 mmol) was dissolved in mixed solvent of anhydrous toluene (2 mL) and anhydrous tetrahydrofuran (0.5 mL), 1.6M hexane solution of n-butyl lithium (750 μL, 1.20 mmol) was added thereto at −40° C., and then the reaction mixture was stirred at the same temperature for 30 minutes. Triisopropyl boronic acid (277 μL, 1.20 mmol) was added dropwise to the reaction mixture, warmed to −20° C. over 10 minutes, and then 2N aqueous HCl solution (1 mL) was added. After the reaction mixture was stirred at room temperature for 20 minutes, ethyl acetate (20 mL) and water (20 mL) were added and partitioned. The organic layer was washed with saturated brine (20 mL), dried over anhydrous magnesium sulfate, and then the solvent was removed under reduced pressure to give the titled reference compound (181 mg) as a colorless solid. (Yield 89%)
Quantity
239 mg
Type
reactant
Reaction Step One
Quantity
750 μL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Triisopropyl boronic acid
Quantity
277 μL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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